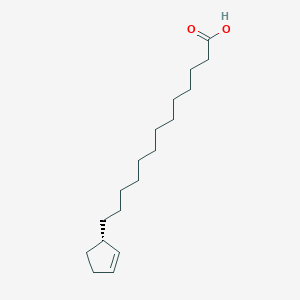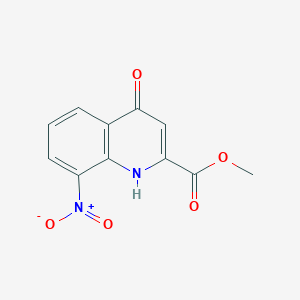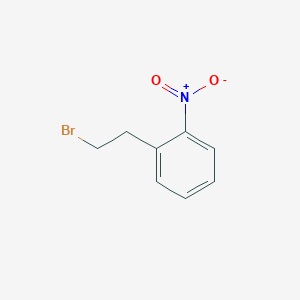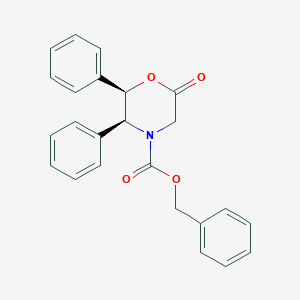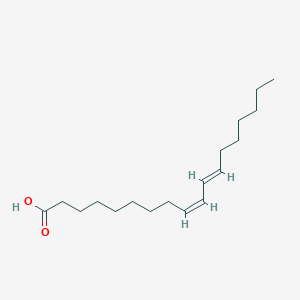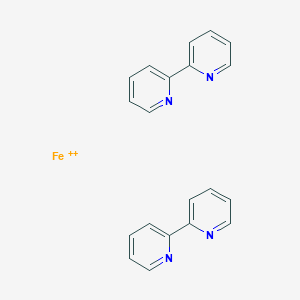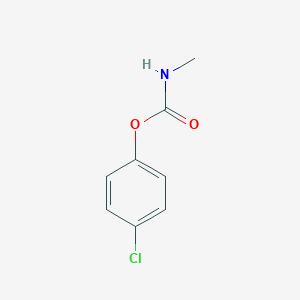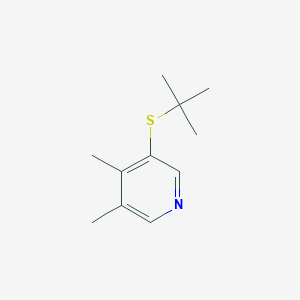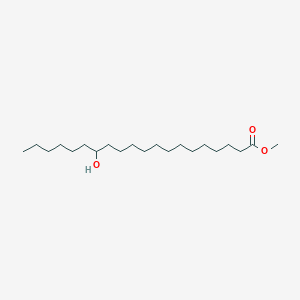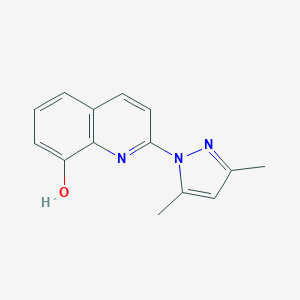
2-(3,5-Diméthyl-1H-pyrazol-1-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception de médicaments
Le composé hétérocyclique 2-(3,5-diméthyl-1H-pyrazol-1-yl)quinolin-8-ol fait partie d'une classe de composés qui ont montré des activités biologiques variées. Ces activités incluent des propriétés antibactériennes, antifongiques, anti-inflammatoires et antitumorales. L'incorporation de différents systèmes hétérocycliques en une seule molécule peut conduire à de nouvelles entités chimiques présentant des activités améliorées par rapport à leurs composés parents .
Synthèse des bis(pyrazolyl)méthanes
Ce composé est impliqué dans la synthèse des bis(pyrazolyl)méthanes, qui sont importants en raison de leur large éventail d'activités biologiques. Ils servent de réactifs chélatants et d'extraction pour différents ions métalliques et présentent des propriétés telles que antipaludiques, anti-inflammatoires, antipyrétiques, antifongiques, antivirales et antidépressives .
Évaluation antileishmanienne et antipaludique
Dans le domaine de la médecine tropicale, des dérivés de ce composé ont été évalués pour leurs activités antileishmaniennes et antipaludiques. Ceci est crucial pour le développement de nouveaux traitements contre ces maladies, qui sont répandues dans de nombreuses régions du monde .
Applications antibactériennes
Le composé a été utilisé pour préparer des dérivés N-1-substitués qui ont montré une activité antibactérienne. Ceci suggère son utilisation potentielle dans le développement de nouveaux agents antibactériens .
Études d'amarrage moléculaire
Les études d'amarrage moléculaire sont essentielles pour la découverte et le développement de médicaments. Ce composé a été utilisé dans l'amarrage moléculaire pour comprendre son interaction avec les cibles biologiques, ce qui constitue une étape vers la conception de médicaments plus efficaces .
Préparation de complexes liés au pyrazolato
En chimie de coordination, le this compound est utilisé comme réactif courant pour la préparation de complexes liés au pyrazolato. Ces complexes ont des applications en catalyse et en science des matériaux .
Activités anti-inflammatoires et antioxydantes
Les dérivés du composé ont montré des activités antioxydantes et anti-inflammatoires. Ceci est important pour le développement de nouvelles thérapies pour les affections causées par le stress oxydatif et l'inflammation .
Développement de fongicides et de pesticides
En raison de son profil d'activité biologique, les dérivés de ce composé sont également étudiés pour une utilisation comme fongicides et pesticides. Cela pourrait conduire au développement de nouveaux produits chimiques agricoles plus efficaces et potentiellement plus sûrs pour l'environnement .
Mécanisme D'action
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
Related compounds such as 3,4-dimethylpyrazole phosphate (dmpp) and 2-(3,4-dimethyl-1h-pyrazol-1-yl) succinic acid isomeric mixture (dmpsa) have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol may interact with its targets in a similar manner, although this needs to be confirmed through further studies.
Biochemical Pathways
Related compounds have been shown to inhibit soil nitrification , suggesting that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Related compounds such as imidazole derivatives have been suggested to have improved pharmacokinetic parameters due to the polar nature of the imidazole ring
Result of Action
For instance, some pyrazoline derivatives have been found to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely, from binding to active sites, to causing conformational changes in the biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18239-59-3 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
